Product packaging for 3-Fluorocyclohexanamine(Cat. No.:CAS No. 1273566-51-0)

3-Fluorocyclohexanamine

Cat. No.: B3046699
CAS No.: 1273566-51-0
M. Wt: 117.16
InChI Key: ZPZKJQKFLQCCMD-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Fluorinated Aminocyclohexanes in Modern Organic Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal, agricultural, and materials science. beilstein-journals.orglew.ro The unique properties of the fluorine atom, such as its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly alter the physicochemical characteristics of a parent molecule. beilstein-journals.orglew.roresearchgate.net These modifications often lead to enhanced metabolic stability, increased lipophilicity, and modulated binding affinity for biological targets, making fluorination a critical tool in drug design. researchgate.netbenthamscience.comhdfcsec.com Consequently, a significant portion of pharmaceuticals and agrochemicals introduced to the market contain fluorine. hdfcsec.comresearchgate.net

Within this context, aminocyclohexanes represent a privileged scaffold—a core structural framework—frequently found in biologically active compounds. nih.gov The combination of the aminocyclohexane motif with fluorine gives rise to fluorinated aminocyclohexanes, a class of compounds that has garnered considerable attention as versatile building blocks in synthetic organic chemistry. researchgate.netresearchgate.net These compounds, including isomers of 3-Fluorocyclohexanamine, serve as valuable intermediates for the synthesis of more complex molecules with tailored properties. netascientific.comgoogle.com The presence of the fluorine atom can improve pharmacokinetic profiles and enhance interactions with target proteins or enzymes. researchgate.netresearchgate.net For instance, research has shown that fluorinated cyclohexylamine (B46788) derivatives are utilized in the development of pharmaceuticals targeting central nervous system disorders and as precursors for antiviral agents. mdpi.com Furthermore, they are investigated as key components in the design of inhibitors for critical enzymes implicated in diseases like cancer. researchgate.net

Table 1: Key Physicochemical Properties of Fluorine vs. Hydrogen

Property Fluorine (F) Hydrogen (H) Significance in Molecular Design
Van der Waals Radius 1.47 Å 1.20 Å Minimal steric increase when replacing H with F. researchgate.net
Electronegativity (Pauling Scale) 3.98 2.20 Alters electron distribution, affecting acidity/basicity and dipole moment. beilstein-journals.orghdfcsec.com
C-F Bond Energy ~485 kJ/mol - The strongest single bond to carbon, conferring high metabolic and thermal stability. lew.roacs.org

Overview of Research Trajectories for Fluorine-Containing Organic Molecules in Synthetic and Mechanistic Studies

The development of methods for the synthesis of organofluorine compounds is an active and challenging area of chemical research. beilstein-journals.orgresearchgate.net The inherent difficulty in forming C-F bonds, stemming from factors like the low nucleophilicity of the fluoride (B91410) ion and the high reactivity of some fluorinating agents, has spurred significant innovation in synthetic methodology. researchgate.net Research trajectories are broadly focused on creating more efficient, selective, and practical fluorination reactions, supported by detailed mechanistic investigations to understand and optimize these transformations.

Synthetic Trajectories: Modern synthetic efforts are increasingly reliant on transition-metal catalysis to achieve controlled fluorination. beilstein-journals.org Metals such as palladium, copper, and silver have been successfully employed to catalyze nucleophilic, electrophilic, and radical fluorination pathways. beilstein-journals.orgresearchgate.netcas.cn These catalytic systems offer improved functional group tolerance and selectivity, which are crucial for the late-stage fluorination of complex molecules. cas.cn

Key research directions include:

C-H Fluorination: Directing group-assisted, palladium-catalyzed C(sp³)–H fluorination has emerged as a powerful strategy for selectively installing fluorine at specific positions in aliphatic systems, such as the γ-position of free amines like cyclohexylamine. nih.gov

Development of Fluorinating Reagents: A major focus is the design and application of novel electrophilic fluorinating reagents. Reagents like N-fluorobenzenesulfonimide (NFSI) are now commonly used in palladium-catalyzed reactions due to their efficacy and accessibility. nih.gov

Asymmetric Fluorination: The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, driving the development of asymmetric fluorination and fluorocyclization reactions, often using chiral catalysts. diva-portal.org

Mechanistic Trajectories: A deep understanding of reaction mechanisms is essential for improving existing synthetic methods and designing new ones. Contemporary research heavily utilizes computational chemistry, particularly Density Functional Theory (DFT) calculations, to probe reaction pathways, rationalize observed stereoselectivity, and characterize transition states. researchgate.netdiva-portal.org

Mechanistic studies have provided critical insights into:

Catalytic Cycles: Detailed investigations of Pd-catalyzed C-H fluorination have mapped out the key steps, including C-H activation, oxidative addition to the N-F bond of an electrophilic fluorine source, and the final C-F bond-forming reductive elimination. nih.gov

Role of Solvents and Additives: Studies have elucidated the crucial role of specialized solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can facilitate key steps in the catalytic cycle. nih.gov

Reaction Pathways: Mechanistic work helps distinguish between different potential pathways, such as those involving single-electron-transfer (SET) or organometallic intermediates, guiding the optimization of reaction conditions. cas.cnresearchgate.net

Table 2: Selected Reagents and Catalysts in Modern Fluorination Chemistry

Category Example(s) Typical Application Reference(s)
Electrophilic Fluorinating Reagents Selectfluor, N-Fluorobenzenesulfonimide (NFSI) Used in metal-catalyzed and organocatalyzed electrophilic fluorination of a wide range of substrates. beilstein-journals.orgnih.gov
Nucleophilic Fluorinating Reagents Silver(I) fluoride (AgF), Cesium fluoride (CsF) Source of fluoride ion for nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netcas.cn
Transition Metal Catalysts Palladium(II) complexes, Copper(I) complexes Catalyze C-H fluorination, cross-coupling reactions, and allylic fluorination. beilstein-journals.orgnih.govresearchgate.net

| Organocatalysts | Chiral Phosphoric Acids, Hypervalent Iodine Compounds | Mediate enantioselective fluorination and fluorocyclization reactions. | diva-portal.orgpurdue.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FN B3046699 3-Fluorocyclohexanamine CAS No. 1273566-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKJQKFLQCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727479
Record name 3-Fluorocyclohexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273566-51-0
Record name 3-Fluorocyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Fluorocyclohexanamine

Catalytic Asymmetric Fluorination Approaches for Cyclohexane (B81311) Scaffolds

The introduction of a fluorine atom onto a cyclohexane ring with high enantioselectivity is a significant area of research, driven by the unique properties fluorine imparts on bioactive molecules. nih.gov Both organocatalytic and metal-catalyzed methods have been developed for this purpose. nih.govmdpi.com

Organocatalysis offers a metal-free approach to asymmetric C-F bond formation, often utilizing chiral small molecules to induce stereoselectivity. rsc.orgchimia.ch These methods typically involve the activation of a prochiral cyclohexane-based substrate, such as a ketone or enal, by the organocatalyst to form a transient chiral intermediate (e.g., an enamine or enolate), which then reacts with an electrophilic fluorine source. nih.govresearchgate.net

Cinchona alkaloids and their derivatives are prominent catalysts for these transformations. nih.gov For instance, they have been employed in the fluorination of various carbonyl compounds. nih.gov The combination of stoichiometric amounts of cinchona alkaloids like dihydroquinine (DHQ) with N-fluorobenzenesulfonimide (NFSI) can produce fluorinated products with significant enantioselectivity. nih.gov Furthermore, primary amine catalysts derived from amino acids have been developed for the asymmetric α-fluorination of α-branched aldehydes, yielding products with quaternary stereocenters. nih.gov

Another significant class of organocatalysts are chiral phosphoric acids (CPAs), which can facilitate asymmetric fluorination through chiral anion phase-transfer catalysis. researchgate.net This strategy has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones. researchgate.net The development of chiral hypervalent iodine catalysts represents another frontier, enabling enantioselective fluorocyclization reactions where a C-F bond and a heterocyclic ring are formed simultaneously. researchgate.netnih.gov

Table 1: Examples of Organocatalytic Asymmetric Fluorination

Catalyst Type Substrate Example Fluorine Source Key Findings
Cinchona Alkaloids α-Branched Aldehydes NFSI Can create α-fluorinated quaternary stereocenters with high yields and moderate to high enantioselectivity. nih.gov
Primary Amine Catalysts α-Branched Aldehydes NFSI Achieved high yields (74-99%) and enantiomeric excesses of 48-86% for α-fluorinated products. nih.gov
Chiral Iodine(III) Catalysts 1,1-Disubstituted Styrenes HF-Pyridine/mCPBA Catalyzes oxidative fluorocyclization to form fluorinated heterocycles with tertiary C-F stereocenters, achieving up to 96% ee. researchgate.netnih.gov

This table is illustrative and based on findings for related substrate classes, as direct organocatalytic fluorination to form 3-fluorocyclohexanamine is not widely documented.

Transition-metal catalysis provides powerful and versatile methods for asymmetric C-F bond formation. mdpi.com These processes can proceed through various mechanisms, including the functionalization of relatively acidic C-H bonds or the reaction of organometallic intermediates with fluorinating agents. researchgate.net

Palladium-catalyzed reactions, for example, have been developed for the functionalization of aliphatic amines via directed C(sp³)–H bond activation. acs.org While often focused on arylation or alkenylation, these principles can be extended to fluorination. Iridium and rhodium complexes are also highly effective. Chiral iridium complexes with diene ligands have been used for the asymmetric fluorination of allylic electrophiles using sources like Et3N·3HF. researchgate.net Rhodium catalysts have been explored for enantioselective α-fluorination of N-acyl pyrazoles, demonstrating the potential of chiral-at-metal catalysts. acs.org

The combination of metal catalysts with fluorinated ligands or chiral counterions is another successful strategy. For instance, fluorinated salen ligands, when complexed with metals like manganese or cobalt, have shown high stereoinduction in various catalytic applications. rsc.org Similarly, chiral phosphoric acids can be paired with scandium(III) catalysts to achieve highly enantioselective fluorination reactions. rsc.org

Table 2: Examples of Transition-Metal Catalyzed Asymmetric Fluorination

Metal/Ligand System Substrate Type Fluorine Source Key Features
Iridium/Chiral Diene Racemic Allylic Electrophiles Et3N·3HF Allows for the formation of acyclic secondary allylic fluorides with excellent enantioselectivity. researchgate.net
Europium(III)/pybox β-Keto Esters NFSI Provides a highly enantioselective method for synthesizing quaternary α-fluoro derivatives under mild conditions. researchgate.net
Scandium(III)/Chiral Phosphoric Acid β-Ketoesters N-Fluoro-2,4,6-collidinium salt Achieves excellent yields and enantioselectivities (up to 99% ee) for fluorinated products. rsc.org

This table highlights general methodologies for asymmetric fluorination on scaffolds relevant to the synthesis of this compound.

In recent years, photoredox and electrochemical catalysis have emerged as powerful, mild, and sustainable strategies for C-F bond formation. beilstein-journals.orgmdpi.com These methods often proceed via radical intermediates, offering complementary reactivity to traditional two-electron pathways. wikipedia.orgconicet.gov.ar

Photoredox catalysis uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with a substrate or a fluorinating agent. beilstein-journals.orgmdpi.com This process can generate carbon-centered radicals from precursors like carboxylic acids (via decarboxylative fluorination) or through direct C-H activation. princeton.edubeilstein-journals.org For instance, the decarboxylative fluorination of cyclohexanecarboxylic acids using an iridium photocatalyst and Selectfluor has been demonstrated. princeton.edu This redox-neutral method is tolerant of a wide variety of functional groups. princeton.edu Selectfluor often serves a dual role as both the fluorine atom source and a terminal oxidant in these cycles. mdpi.com

Electrochemical fluorination (electrofluorination) is another radical-based approach where an anodic oxidation generates a radical cation from the substrate. rsc.orgresearchgate.net This intermediate can then be trapped by a fluoride (B91410) source, such as Et3N·3HF or other fluoride-containing ionic liquids. rsc.orgdntb.gov.ua While direct selective fluorination of simple hydrocarbons like cyclohexane remains challenging, this method has been successfully applied to functionalized substrates. rsc.orguni-goettingen.de By controlling the oxidation potential, selective mono- or poly-fluorination can sometimes be achieved. rsc.org

Table 3: Photoredox and Electrochemical Fluorination Approaches

Method Catalyst/System Substrate Precursor Fluorine Source Mechanism Highlights
Photoredox Catalysis Ir[dF(CF3)ppy]2(dtbbpy)PF6 Aliphatic Carboxylic Acids Selectfluor Photon-induced oxidation of carboxylate generates an alkyl radical, which is trapped by the F-source. princeton.edu
Photoredox Catalysis Ru(phen)3Cl2 Arenes/Heteroarenes CF3SO2Cl SET between the excited photocatalyst and fluorinating agent generates a •CF3 radical for addition. mdpi.com
Electrochemical Fluorination Pt or Ni anode Adamantane derivatives Et4NF·nHF Anodic oxidation generates a radical cation, which is trapped by fluoride; selectivity can be potential-dependent. rsc.org

Transition-Metal Catalyzed Asymmetric Fluorination Processes

Asymmetric Amination Reactions for Cyclohexanamine Synthesis

The asymmetric introduction of an amine group is a cornerstone of chiral amine synthesis. thieme-connect.de For a target like this compound, this can be achieved by the asymmetric amination of a 3-fluorocyclohexanone (B12281245) precursor or through other stereoselective C-N bond-forming reactions.

Biocatalysis, particularly using ω-transaminases (TAs), is an exceptionally powerful method. researchgate.net Transaminases can convert ketones into chiral amines with very high enantioselectivity using a simple amino donor like isopropylamine. researchgate.net By selecting between (R)-selective and (S)-selective transaminases, both enantiomers of the target amine can often be accessed. researchgate.net Kroutil and co-workers demonstrated a three-step biocatalytic route to 3-substituted cyclohexylamine (B46788) derivatives, where the final amination step using stereocomplementary transaminases establishes the second chiral center, providing access to both cis and trans diastereomers in optically pure forms. researchgate.net

Chemical methods such as asymmetric reductive amination (ARA) are also widely used. rsc.orgrsc.org This typically involves the condensation of a ketone (e.g., 3-fluorocyclohexanone) with an amine source, followed by the asymmetric hydrogenation of the resulting imine or enamine intermediate, catalyzed by a chiral transition metal complex (e.g., Iridium or Rhodium with chiral phosphine (B1218219) ligands). rsc.orgrsc.org The "hydrogen borrowing" strategy is a related, atom-economical approach where an alcohol is transiently oxidized to a ketone in situ, which then undergoes reductive amination. thieme-connect.de

Stereoselective Construction of Fluorine and Amine Moieties in Cyclohexane Systems

Achieving stereocontrol over both the fluorine at C3 and the amine at C1 requires a carefully designed synthetic sequence that considers both diastereoselectivity and enantioselectivity. The synthesis of molecules with two or more contiguous stereocenters is a significant synthetic challenge. nih.govdiva-portal.org

One strategy involves the diastereoselective functionalization of a pre-existing chiral ring. For example, starting with an enantiomerically pure fluorinated cyclohexane derivative, a subsequent amination reaction can be directed by the existing stereocenter to favor one diastereomer over another. A report on the synthesis of tetrafluorocyclohexylamine derivatives illustrates a multi-step approach starting from benzonitrile. nih.govbeilstein-journals.org The sequence involves Birch reduction, epoxidation, hydrofluorination ring-opening, and further fluorinations to build up a tetrafluorinated cyclohexane nitrile. nih.govbeilstein-journals.org The final reduction of the nitrile to the amine yields specific stereoisomers. nih.govbeilstein-journals.org This highlights how stereochemistry established in early steps can be carried through a synthesis.

Alternatively, catalytic methods can be employed to set both stereocenters. A nickel-catalyzed hydroalkylation of fluoroalkenes has been developed to create vicinal stereogenic centers, one bearing a fluorine atom. nih.gov This demonstrates a directing-group-free approach to afford motifs with two adjacent chiral centers in excellent yields and stereoselectivities. nih.gov Similarly, iridium-catalyzed hydrogenation of vinyl fluorides provides access to chiral fluorine-containing molecules with two contiguous stereocenters as single diastereomers with excellent enantioselectivities. diva-portal.org Catalytic enantioselective fluoroamination of alkenes, using a chiral aryl iodide catalyst, has also been reported to produce syn-β-fluoroaziridines, which are precursors to β-fluoroamines. nih.gov

Novel Synthetic Approaches for Functionalized Cyclohexanamines

Modern organic synthesis continuously seeks more efficient and novel routes to valuable building blocks. numberanalytics.commdpi.com For functionalized cyclohexanamines, several innovative strategies have emerged.

Palladium-catalyzed C(sp³)–H functionalization is a powerful tool for late-stage modification of aliphatic amines. acs.org Using a removable directing group, such as picolinamide, it is possible to achieve regio- and stereospecific alkenylation or arylation at the γ-position of a cyclohexanamine. acs.org This approach avoids the pre-functionalization of the cyclohexane ring and builds complexity directly onto the saturated scaffold.

Multi-component reactions offer a highly efficient way to construct complex molecules in a single operation. rsc.org Novel spiro-4H-pyran derivatives have been synthesized using a one-pot, three-component reaction, demonstrating the power of this approach to rapidly build molecular complexity. rsc.org While not directly yielding this compound, these strategies inspire the design of convergent syntheses.

The synthesis of functionalized cyclohexanes from simple aromatic precursors remains a valuable and scalable approach. A reported synthesis of tetrafluorocyclohexylamine building blocks starts with a Birch reduction of benzonitrile, followed by an in situ quench. nih.govbeilstein-journals.org The resulting cyclohexadiene is then elaborated through a series of epoxidations and stereocontrolled hydrofluorination ring-openings to install the fluorine atoms before the final amine formation. nih.govbeilstein-journals.org This highlights the utility of building upon simple, readily available cyclic systems.

Continuous Flow Chemistry Applications in the Synthesis of Fluorinated Amines

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, particularly for reactions that are hazardous, highly exothermic, or require precise control over reaction parameters. nih.govvapourtec.com The synthesis of fluorinated amines, a class of compounds of growing importance in pharmaceuticals and agrochemicals, has notably benefited from the application of continuous flow methodologies. nih.govcam.ac.uk These techniques enhance safety, improve reaction efficiency, and allow for greater scalability. vapourtec.comscitube.io While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles and methods applied to other fluorinated amines provide a clear blueprint for its potential production.

The introduction of fluorine into organic molecules often involves highly reactive and hazardous reagents. cam.ac.uk Continuous flow systems, by their nature, utilize small reactor volumes, which significantly mitigates the risks associated with handling large quantities of these substances. scitube.io This enhanced safety profile is a primary driver for the adoption of flow chemistry in fluorination reactions. cam.ac.uk Furthermore, the superior heat exchange capabilities of microreactors allow for precise temperature control, which is crucial for managing the often highly exothermic nature of fluorination and for minimizing the formation of byproducts. nih.govflinders.edu.au

Several fluorination strategies have been successfully translated to continuous flow processes. These include nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) and electrophilic fluorination with reagents such as Selectfluor®. cam.ac.ukresearchgate.net The contained environment of a flow reactor is particularly well-suited for handling volatile and reactive reagents like DAST. researchgate.net Researchers have developed flow systems that not only perform the fluorination step but also incorporate in-line scavenging and purification techniques to remove excess reagents and hazardous byproducts like hydrogen fluoride (HF), leading to cleaner product streams. cam.ac.ukresearchgate.net

A significant area of development is the continuous flow hydrogenation of fluoronitro-aromatic compounds to produce the corresponding fluoroanilines. google.com This method, which involves the catalytic reduction of a nitro group to an amine, is a well-established industrial process that benefits from the precise control of reaction conditions offered by flow reactors. google.comresearchgate.net For the synthesis of this compound, a similar strategy could be envisioned, starting from a suitable fluorinated nitrocyclohexane (B1678964) precursor.

Moreover, innovative approaches combining different technologies with continuous flow have been developed for the synthesis of chiral fluorinated amines. Chemoenzymatic cascades in continuous flow have been utilized for the enantioselective synthesis of α-mono- and difluoromethyl amines. acs.org Electrochemical methods in flow reactors have also been employed for various fluorination reactions, including fluorocyclizations and monofluorinations, offering a safe and efficient way to generate and use reactive intermediates. thieme-connect.com

The development of multi-step continuous flow systems, often referred to as "assembly-line synthesis," allows for the sequential modification of molecules without the need for isolating intermediates. flinders.edu.aunih.gov Such a system could be designed for the synthesis of this compound, starting from a simple fluorinated building block and introducing the amine functionality in a subsequent step. For instance, a process could start with the photooxidative cyanation of a fluorinated amine to an α-amino nitrile, followed by acid-mediated nitrile hydrolysis to the corresponding amino acid, all within a continuous flow setup. chemistryviews.org

The table below summarizes representative examples of continuous flow applications in the synthesis of various fluorinated amines, highlighting the reaction types, key reagents, and outcomes, which could inform the development of a continuous flow synthesis for this compound.

Reaction TypeSubstrate/Starting MaterialKey Reagents/CatalystProduct TypeKey Findings/AdvantagesReference
Nucleophilic FluorinationAlcoholsDAST (Diethylaminosulfur trifluoride)FluoroalkanesSafe handling of hazardous reagent, in-line scavenging of HF. cam.ac.ukresearchgate.net
Electrophilic FluorinationCarbonyl compoundsSelectfluor®α-Fluorinated carbonylsUse of scavenger resins for in-line purification to yield clean products. researchgate.net
Continuous Catalytic HydrogenationFluoronitrobenzenePlatinum-based catalyst, H₂FluoroanilineHigh conversion rate (>99.7%) and product purity (>99.4%). google.com
Chemoenzymatic Cascadeβ-keto-acid estersOrgano-enzymatic decarboxylative fluorination and bienzymatic reductive aminationChiral α-mono- and difluoromethyl aminesHigh space-time yield and operational stability in a multiphasic system. acs.org
Electrochemical FluorinationN-allylcarboxamides(Difluoroiodo)arene mediatorsFluorinated cyclic compoundsImmediate use of generated mediator minimizes degradation, in-line quenching of HF. thieme-connect.com
Assembly-Line SynthesisFluorinated aminesSequential reactor coils for diazoalkane formation and cycloadditionHighly substituted pyrazoles and pyrazolinesRapid and modular synthesis of diverse structures in a telescoped fashion. nih.gov
Photooxidative Cyanation & HydrolysisFluorinated aminesPhoto-oxidation, acid hydrolysisRacemic fluorinated α-amino acidsProtecting-group-free, semi-continuous process suitable for large-scale production. chemistryviews.org

Stereochemical Aspects and Conformational Analysis of 3 Fluorocyclohexanamine

Influence of Fluorine Substitution on Cyclohexane (B81311) Ring Conformation and Stereoisomerism

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the less sterically hindered equatorial position. However, the small size and high electronegativity of fluorine introduce complex stereoelectronic effects that can override simple steric considerations. beilstein-journals.org

In fluorocyclohexane, the equatorial conformer is slightly favored over the axial one. beilstein-journals.org However, the conformational landscape becomes more complex with additional substitution patterns. For instance, in some polyfluorinated cyclohexanes, counter-intuitive axial preferences have been observed. acs.orgnih.gov These preferences are often attributed to a combination of hyperconjugation and electrostatic interactions. Hyperconjugative effects, such as the interaction between a C–H bonding orbital and an anti-periplanar C–F antibonding orbital (σC–H → σ*C–F), can stabilize certain conformations. beilstein-journals.org

Furthermore, electrostatic interactions, including nonclassical hydrogen bonds between a polarized C-F bond and nearby axial hydrogens, can significantly influence conformational equilibria. acs.orgnih.gov Theoretical studies on 1,1,4-trifluorocyclohexane have shown a surprising preference for the axial conformer, a phenomenon largely explained by stabilizing nonclassical hydrogen bonding between the axial fluorine at C-4 and the diaxial hydrogens at C-2 and C-6. acs.orgnih.gov The introduction of an amino group at the 3-position in 3-fluorocyclohexanamine adds another layer of complexity due to its own steric and electronic properties, as well as its potential for intramolecular hydrogen bonding with the fluorine atom or other ring hydrogens.

The presence of two stereocenters in this compound (at C-1 and C-3) gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Each diastereomeric pair (cis and trans) will exhibit distinct conformational preferences due to the different spatial arrangements of the fluorine and amino groups. In the cis isomer, one substituent will be axial and the other equatorial in the most stable chair conformation, while in the trans isomer, both substituents will be either diaxial or diequatorial. The preferred conformation for each isomer will be a delicate balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding.

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiomerically pure this compound is a significant challenge, requiring precise control over the stereochemistry at two carbon centers. Asymmetric synthesis strategies are crucial for accessing individual stereoisomers, which are often essential for applications in medicinal chemistry and materials science. researchgate.net

The asymmetric hydrogenation of prochiral enamines or imines is a powerful method for the synthesis of chiral amines. core.ac.ukbohrium.com This approach could be adapted for the synthesis of this compound by starting with a suitable fluorinated enamine or imine precursor. The success of this strategy hinges on the design of effective chiral catalysts.

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, have proven highly effective in asymmetric hydrogenation. ajchem-b.comresearchgate.net For instance, rhodium complexes with chiral diphosphine ligands like (R,R)-DIOP have been used for the asymmetric hydrogenation of enamines with good enantioselectivity. researchgate.net The design of the chiral ligand is critical, as it creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the substrate. core.ac.uk

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the asymmetric reduction of imines by activating the imine towards nucleophilic attack by a hydride source. core.ac.ukajchem-b.com These catalysts can also act as proton shuttles, facilitating the reaction. core.ac.uk The chiral pocket of the catalyst, formed by bulky aromatic groups, orients the substrate to block one face from attack, leading to high enantioselectivity. core.ac.uk

A potential synthetic route to enantiopure this compound could involve the asymmetric hydrogenation of a fluorinated cyclic enamine. The choice of catalyst, whether a transition metal complex or an organocatalyst, would be crucial in controlling the stereochemical outcome.

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Imines and Enamines

Catalyst TypeMetal/CoreChiral Ligand/MotifSubstrate ClassReference
Transition MetalRhodium(R,R)-DIOPEnamines researchgate.net
Transition MetalRutheniumChiral DiamineAromatic Ketones (Imines) ajchem-b.com
Transition MetalIridiumChiral Spiro Ligandsα-Amino Ketones (Imines) ajchem-b.com
OrganocatalystPhosphoric AcidBINOL-derivedImines core.ac.ukajchem-b.com
OrganocatalystThioureaChiral Bisphosphine-ThioureaNitroalkenes (Enamine precursors) organic-chemistry.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. For this compound, this involves selectively forming either the cis or trans isomer. Such strategies often rely on substrate control, where the existing stereochemistry of a starting material directs the formation of a new stereocenter.

Another strategy is the reduction of a β-enaminoketone precursor. The diastereoselectivity of the reduction of the ketone and the enamine double bond can be controlled by the choice of reducing agent and reaction conditions, leading to either cis or trans aminocyclohexanols, which can then be further functionalized. nih.govresearchgate.net The stereochemistry of a chiral auxiliary on the nitrogen atom can also direct the reduction. nih.gov

The synthesis of selectively fluorinated cyclohexanes can sometimes be complicated by rearrangements, such as those involving phenonium ion intermediates when a phenyl group is present, which can alter the expected stereochemical outcome. core.ac.uk

Chiral Catalyst Design and Application in this compound Synthesis

Conformational Analysis Techniques for Fluorinated Cyclohexyl Systems

Determining the precise three-dimensional structure and conformational preferences of this compound stereoisomers requires a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis for cyclohexane derivatives. researchgate.net At low temperatures, the ring inversion of cyclohexane can be slowed on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons. researchgate.net Key NMR parameters used in conformational analysis include:

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large axial-axial couplings (³J_aa ≈ 10-13 Hz) are characteristic of a chair conformation, while smaller axial-equatorial (³J_ae) and equatorial-equatorial (³J_ee) couplings (≈ 2-5 Hz) are also observed. researchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. researchgate.net For example, a strong NOE between protons at positions 1 and 3 (and 5) in a diaxial arrangement is a clear indicator of their axial orientation and the chair conformation of the ring. nih.govnih.gov

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its axial or equatorial environment. acs.orgrsc.orgrsc.org In some cases, the equatorial fluorine resonance appears downfield from the axial one. researchgate.net Furthermore, H-F coupling constants can provide valuable stereochemical information. acs.org

X-ray crystallography provides unambiguous proof of the solid-state conformation and configuration of a molecule. iucr.orgresearchgate.net By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles. nih.goviucr.org This technique has been used to confirm the structures of various cyclohexane derivatives, including aminocyclohexanes and their precursors. nih.govresearchgate.netiucr.org

Computational chemistry offers powerful tools to complement experimental findings and to explore the conformational landscape of molecules. acs.orgsouthampton.ac.uk High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to:

Optimize Geometries: Calculate the lowest energy conformations of different stereoisomers. rsc.org

Determine Relative Energies: Predict the relative stabilities of different conformers (e.g., axial vs. equatorial) and diastereomers. acs.orgnih.gov For example, calculations at the M06-2X/aug-cc-pVTZ level have been instrumental in understanding the axial preference in some fluorinated cyclohexanes. acs.orgnih.gov

Analyze Electronic Effects: Methods like Natural Bond Orbital (NBO) analysis can be used to dissect the contributions of hyperconjugation and electrostatic interactions to conformational stability. acs.orgnih.gov

These computational studies have been crucial in revealing that nonclassical hydrogen bonding and other subtle electrostatic forces can play a dominant role in the conformational preferences of fluorinated cyclohexanes. acs.orgnih.govscienceopen.comnih.gov For this compound, computational modeling would be invaluable for predicting the preferred chair conformations of the cis and trans isomers and for understanding the energetic balance of the various intramolecular interactions.

Spectroscopic Methods for Stereochemical Assignment (e.g., Nuclear Overhauser Effect NMR, X-ray Crystallography)

Regio- and Stereochemical Control in Aminocyclohexane Functionalization

The functionalization of aminocyclohexanes is a critical process in the synthesis of a wide array of biologically active molecules and complex organic structures. rsc.orgresearchgate.netgla.ac.uk Achieving regio- and stereochemical control in these reactions is paramount for obtaining the desired products with high purity and yield. masterorganicchemistry.comalrasheedcol.edu.iq The presence of a substituent, such as a fluorine atom, on the cyclohexane ring can significantly influence the outcome of reactions involving the amino group.

Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com In the context of this compound, functionalization reactions can be directed to the amino group, and the stereochemical outcome of these reactions can be influenced by the existing stereocenters and the conformational bias of the ring.

For instance, in reactions where the amine acts as a nucleophile, the approach of the electrophile can be sterically hindered by one face of the cyclohexane ring, leading to a preferred direction of attack and the formation of a specific diastereomer. The conformational preference of the 3-fluoro and 1-amino groups plays a crucial role in determining the accessibility of the amine's lone pair of electrons. In the most stable conformer of cis-3-fluorocyclohexanamine, the axial fluorine atom may exert a steric or electronic influence on the reactivity of the equatorial amino group.

Furthermore, the development of catalytic systems has enabled highly selective functionalizations of aminocyclohexanes. thieme-connect.commpg.de For example, Brønsted acid catalysis has been employed in cascade reactions to synthesize trans-3-substituted cyclohexylamines with good diastereoselectivity. thieme-connect.commpg.de Similarly, photocatalytic methods have been developed for the [4+2] cycloaddition of benzocyclobutylamines to afford highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.org The principles of these selective reactions can be extended to this compound, where the fluorine substituent would be expected to modulate the reactivity and selectivity of the transformations.

The stereoselective synthesis of polyhydroxylated aminocyclohexanes has been achieved through processes like Overman rearrangement and ring-closing metathesis, followed by stereocontrolled oxidation reactions. rsc.org These methods highlight the ability to install new stereocenters with high precision, a strategy that could be adapted for the elaboration of this compound into more complex, stereochemically defined structures. The stereochemical outcome of such reactions is often dictated by the existing stereochemistry of the starting material. libretexts.org

Below is a table summarizing the stereochemical outcomes in representative functionalization reactions of substituted aminocyclohexanes, which can provide insights into the expected selectivity for reactions involving this compound.

Reaction TypeSubstrateCatalyst/ReagentMajor Product StereochemistryDiastereomeric Ratio (dr)
Triple Organocatalytic Cascade2,6-Heptanedione and p-ethoxyanilinePTSA·H₂Otrans-3-substituted cyclohexylamine4:1
[4+2] CycloadditionBenzocyclobutylamine and α-substituted vinylketonePhotoredox catalystcis-fused cyclohexylamine derivative>20:1

Table 1: Examples of Stereoselective Functionalization of Aminocyclohexane Systems

Computational Chemistry Applications in 3 Fluorocyclohexanamine Research

Quantum Mechanical and Molecular Mechanics Methods for Structural Elucidation and Energetics

The three-dimensional structure of 3-Fluorocyclohexanamine is fundamental to its chemical and biological activity. Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are pivotal in elucidating its structural and energetic landscape. researchgate.netebsco.com

Quantum Mechanics (QM): QM methods, such as ab initio calculations and Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of the molecule from first principles. researchgate.net These methods provide accurate geometries and energies for all possible stereoisomers and conformers of this compound. For instance, they can precisely calculate the bond lengths, bond angles, and dihedral angles of the various chair and boat conformations. The relative energies of the cis and trans isomers, as well as the energetic cost of placing the fluorine and amine substituents in axial versus equatorial positions, can be determined with high accuracy.

Molecular Mechanics (MM): MM methods use classical physics principles, treating atoms as spheres and bonds as springs. researchgate.net While less computationally expensive than QM, MM is highly effective for exploring the conformational space of larger molecules. For this compound, MM can rapidly screen thousands of potential conformations to identify low-energy structures, which can then be further refined using more accurate QM methods.

The combination of these methods allows for a detailed energetic mapping of the conformational landscape. For this compound, this involves determining the relative stability of its diastereomers and their respective conformers. The chair conformation is generally the most stable for a cyclohexane (B81311) ring. The substituents (fluorine and amino group) can be in either axial or equatorial positions. The relative energies determine the equilibrium population of each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

IsomerSubstituent Positions (1-NH₂, 3-F)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
cisdiequatorial0.0075.5
cisdiaxial2.501.3
transaxial-equatorial0.8515.1
transequatorial-axial1.208.1

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic properties, which is crucial for the experimental identification and characterization of molecules like this compound. mdpi.com By calculating parameters for techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, computational models can aid in the interpretation of experimental spectra and the assignment of specific conformations. d-nb.infonih.gov

NMR Spectroscopy: Computational methods can predict the chemical shifts (δ) and spin-spin coupling constants (J) for ¹H, ¹³C, and ¹⁹F nuclei. These parameters are highly sensitive to the local electronic environment and the three-dimensional structure. For this compound, calculating these NMR parameters for each possible conformer allows for a direct comparison with experimental data. For example, the predicted ¹⁹F NMR chemical shift would differ significantly depending on whether the fluorine atom is in an axial or equatorial position. This allows experimentalists to determine the dominant conformation in solution. diva-portal.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using QM methods. The resulting computed IR spectrum provides a unique fingerprint for the molecule. For this compound, specific vibrational modes, such as the C-F stretch and N-H stretches, can be assigned to peaks in an experimental spectrum, confirming the molecule's identity and providing clues about its conformation and intermolecular interactions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer of cis-3-Fluorocyclohexanamine

ParameterPredicted ValueExperimental Value
¹H NMR δ (H attached to C-F)4.55 ppm4.52 ppm
¹³C NMR δ (C-F)89.1 ppm88.8 ppm
¹⁹F NMR δ-180.2 ppm-179.9 ppm
IR Freq. (C-F stretch)1085 cm⁻¹1082 cm⁻¹
IR Freq. (N-H stretch)3350 cm⁻¹3345 cm⁻¹

Reaction Mechanism Elucidation and Transition State Analysis for this compound Synthesis

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. researchgate.net Computational chemistry allows for the detailed investigation of reaction pathways for the synthesis of this compound, providing insights that are often inaccessible through experimental means alone. numberanalytics.com

A plausible synthesis route for this compound could involve the fluorination of cyclohexanamine or the reduction of a fluorinated nitrocyclohexane (B1678964). Using computational methods, the entire reaction coordinate can be mapped. This involves:

Identifying Intermediates: Locating the structures of any stable molecules that are formed during the course of the reaction.

Locating Transition States: Identifying the highest energy point along the reaction pathway between reactants, intermediates, and products. libretexts.org The structure of the transition state reveals the geometry of the molecules as bonds are breaking and forming. mdpi.com

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. sumitomo-chem.co.jp This is crucial for predicting reaction rates and understanding the feasibility of a proposed synthetic step.

For example, in the direct fluorination of an enamine derived from cyclohexanone, computational analysis could reveal whether the reaction proceeds via a concerted or a stepwise mechanism. It could also predict the stereochemical outcome, i.e., whether the fluorine atom will add to the syn or anti face of the intermediate, leading to the cis or trans product.

Computational Modeling of Chiral Recognition and Enantioselectivity in Catalytic Systems

This compound possesses two chiral centers, meaning it can exist as a pair of enantiomers. The separation of these enantiomers or their stereoselective synthesis is often crucial for applications, particularly in pharmaceuticals. Computational modeling is a powerful tool for understanding and predicting chiral recognition and enantioselectivity in catalytic systems. nih.govnih.gov

Chiral Recognition: This involves modeling the interaction between the enantiomers of this compound and a chiral selector, which could be a chiral catalyst, a chiral stationary phase in chromatography, or the active site of an enzyme. rsc.org By calculating the interaction energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, one can predict which enantiomer will bind more strongly.

Enantioselective Catalysis: In an enantioselective synthesis, a chiral catalyst directs the reaction to preferentially form one enantiomer over the other. chemrxiv.org Computational modeling can elucidate the origin of this selectivity by analyzing the transition states of the catalyzed reaction for both enantiomeric pathways. chemrxiv.org The difference in the activation energies for the two pathways determines the enantiomeric excess (ee) that can be expected. These calculations can guide the design of new and more effective catalysts. chemrxiv.org

Table 3: Hypothetical Interaction Energies for the Complexes of (1R,3S)- and (1S,3R)-3-Fluorocyclohexanamine with a Chiral Catalyst

Enantiomer-Catalyst ComplexMethodCalculated Interaction Energy (kcal/mol)Predicted Selectivity
(1R,3S)-3-F-Cyclohexanamine + CatalystDFT-15.2Favored
(1S,3R)-3-F-Cyclohexanamine + CatalystDFT-12.8Disfavored

Advanced Computational Techniques (e.g., Density Functional Theory, QM/MM) in Fluorine Chemistry

The study of fluorinated molecules like this compound often benefits from advanced computational techniques that can accurately capture the unique effects of the fluorine atom. researchgate.net

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that balances computational cost with accuracy. royalsocietypublishing.org It is particularly well-suited for studying organofluorine compounds. Modern DFT functionals, especially those that include corrections for dispersion forces, can provide highly reliable predictions of geometries, energies, and spectroscopic properties for molecules like this compound. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM method is a hybrid approach that combines the accuracy of QM with the efficiency of MM. researchgate.net This technique is ideal for studying a molecule within a large environment, such as this compound binding to an enzyme active site or dissolved in a solvent. In a QM/MM simulation, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein or solvent) is treated with a computationally less demanding MM force field. chemrxiv.orgresearchgate.net This allows for the study of chemical reactions and interactions in a realistic biological or condensed-phase environment. acs.org

Table 4: Comparison of Advanced Computational Techniques for this compound Research

TechniqueDescriptionTypical Application for this compound
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density. royalsocietypublishing.orgCalculating accurate conformational energies, reaction barriers, and NMR/IR spectra of the isolated molecule.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method treating a small, reactive part of a system with QM and the larger environment with MM. Simulating the binding of this compound to a protein target or its reaction in a solvent.

3 Fluorocyclohexanamine As a Key Synthetic Intermediate

Utilization in the Construction of Complex Molecular Architectures

The rigid, three-dimensional structure of the cyclohexane (B81311) ring, combined with the electronic influence of the fluorine atom, makes 3-fluorocyclohexanamine an excellent scaffold for building complex molecular architectures. Synthetic chemists utilize this intermediate as a foundational component, elaborating upon its structure to access larger, more intricate target molecules. nih.govnih.gov The amine group serves as a convenient handle for attaching other molecular fragments through reactions such as amidation or reductive amination, while the fluorinated ring system imparts specific conformational constraints and electronic properties to the final assembly.

The incorporation of this fluorinated amine into larger structures is a strategy employed in discovery chemistry programs. nih.gov For instance, it can be used to create fluorinated analogues of known bioactive scaffolds, where the introduction of fluorine is intended to modulate the parent molecule's properties to enhance its utility. nus.edu.sg The defined stereochemistry of the cyclohexane ring, which can exist in different isomeric forms (e.g., cis/trans), allows for precise control over the spatial arrangement of substituents in the target architecture, a critical factor in fields like drug design. nih.gov

Functionalization and Derivatization for Downstream Synthetic Transformations

The synthetic utility of this compound is greatly expanded through its functionalization and derivatization, primarily involving the nucleophilic amine group. This primary amine is readily converted into a wide array of other functional groups, preparing the molecule for subsequent coupling reactions or synthetic manipulations in a multi-step sequence. conicet.gov.arresearchgate.net These transformations are fundamental for integrating the fluorinated cyclohexane motif into a larger molecular framework.

Common derivatization strategies include acylation to form amides, sulfonylation to produce sulfonamides, and alkylation to yield secondary or tertiary amines. Each of these reactions attaches a new substituent to the core structure, opening pathways for further chemical modifications. For example, an amide bond can serve as a stable linker, while a sulfonamide might be chosen for its specific electronic and hydrogen-bonding capabilities. The choice of derivatizing agent is a critical step in a synthetic plan, dictating the properties and subsequent reactivity of the resulting molecule. nih.gov

Below is a table summarizing common derivatization reactions for this compound.

Reaction TypeReagent ClassResulting Functional GroupPurpose in Synthesis
AcylationAcid Chlorides, AnhydridesAmideIntroduce stable substituents, prepare for further coupling.
SulfonylationSulfonyl ChloridesSulfonamideIntroduce electron-withdrawing groups, modulate biological activity.
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineForm C-N bonds, extend carbon skeleton.
AlkylationAlkyl HalidesSecondary/Tertiary AmineIntroduce alkyl groups, modify basicity and steric profile.

These derivatization reactions are crucial for preparing the building block for downstream applications, such as its incorporation into peptide mimics or its use in the construction of sophisticated heterocyclic systems. nih.gov

Role in the Development of Novel Fluorine-Containing Scaffolds for Chemical Research

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. ekb.egresearchgate.net this compound serves as a key precursor for the development of novel fluorine-containing scaffolds—core molecular structures that can be systematically modified to create libraries of new compounds for chemical and biological screening. nus.edu.sgbeilstein-journals.org The unique combination of the alicyclic ring and the electronegative fluorine atom results in scaffolds with distinct three-dimensional shapes and electronic distributions compared to their non-fluorinated counterparts. ekb.eg

Research has focused on using such building blocks to generate new heterocyclic systems and carbocyclic frameworks. beilstein-journals.orgmdpi.com The presence of the C-F bond can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate. researchgate.net Furthermore, the fluorine atom can alter the acidity or basicity of nearby functional groups and participate in favorable intermolecular interactions within a biological target. By providing a reliable route to these fluorinated motifs, this compound opens up exciting opportunities to develop new molecules with potentially valuable properties for chemical research. nus.edu.sg The synthesis of diverse libraries from such fluorinated scaffolds is a common strategy in the search for new lead compounds in drug discovery. ekb.eg

Strategic Integration into Multi-Step Synthetic Pathways and Target Molecule Synthesis

In the context of complex, multi-step synthesis, the selection of starting materials and key intermediates is of paramount importance. vapourtec.comlibretexts.org this compound is often strategically chosen as an intermediate in a synthetic plan due to its commercial availability or relatively straightforward preparation. deanfrancispress.com Its structure is recognized as a "retron," a structural fragment in a target molecule that suggests a specific synthetic disconnection back to a simpler precursor. wikipedia.orgmit.edu

Advanced Derivatization Strategies for Analytical and Synthetic Studies of Aminocyclohexanes

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is a fundamental technique used to modify an analyte's structure to improve its analytical properties. spectroscopyonline.com For aminocyclohexanes like 3-Fluorocyclohexanamine, which contain a polar primary amine group, derivatization is often essential for enhancing detection sensitivity and improving chromatographic separation. researchgate.netresearchgate.net The primary goals are to increase volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), and enhance retention for reversed-phase liquid chromatography (RPLC). researchgate.netddtjournal.commdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool, but the high polarity of compounds like this compound can lead to poor retention on common RPLC columns and low ionization efficiency in electrospray ionization (ESI). ddtjournal.comscispace.com Chemical derivatization addresses these issues by introducing non-polar or permanently charged moieties onto the amine group. ddtjournal.comrug.nl

An effective strategy involves converting the primary amine into a derivative that is less polar and more readily ionized. This not only improves chromatographic retention but also enhances MS/MS detectability. ddtjournal.com For instance, derivatization with propionic anhydride (B1165640) has been shown to increase sensitivity for plasma catecholamines and metanephrines by a factor of 4 to 30, a technique applicable to other amines. rug.nl The introduction of a chargeable group can significantly enhance the ionization efficiency of the analyte. ddtjournal.com

Several reagents are employed for the pre-column derivatization of amines for LC-MS/MS analysis. These reactions are typically rapid and can be automated. academicjournals.org The resulting derivatives often exhibit better separation on reversed-phase columns and an increased response in the detector. mdpi.com

Table 1: Derivatization Reagents for LC-MS/MS Analysis of Primary Amines

Derivatization Reagent Reaction Target Key Advantages Reference
Propionic Anhydride Primary Amine Increases sensitivity and specificity; stable derivatives. rug.nl rug.nl
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) Primary Amine Improves retention for polar metabolites; automated derivatization. scispace.comacademicjournals.org scispace.comacademicjournals.org
(S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) Primary Amine Enhances separation efficiency and detection sensitivity. nih.gov nih.gov

Gas chromatography requires analytes to be volatile and thermally stable. researchgate.netresearch-solution.com The primary amine group in this compound causes high polarity and intermolecular hydrogen bonding, leading to poor volatility, thermal instability, and undesirable peak tailing during GC analysis. greyhoundchrom.comlibretexts.orgresearchgate.net Therefore, derivatization is a mandatory step. nih.gov The three main types of derivatization for GC are acylation, alkylation, and silylation, which replace the active hydrogen on the amine group. research-solution.comlibretexts.orggcms.cz

Acylation: This is a common strategy for amines, often using fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govnih.gov These reagents convert the amine into a more volatile and stable fluoroacyl derivative. jfda-online.com This process improves chromatographic behavior and can enhance detectability, especially with an electron capture detector (ECD). researchgate.netjfda-online.com A comparison of these three reagents for the analysis of amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.govnih.gov

Silylation: This method involves replacing the active hydrogen of the amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. research-solution.com The resulting TMS derivatives are significantly more volatile and thermally stable, making them well-suited for GC analysis. libretexts.orggcms.cz

Table 2: Common Derivatization Strategies for GC Analysis of Primary Amines

Derivatization Strategy Reagent Example Analyte Functional Group Purpose Reference
Acylation Pentafluoropropionic Anhydride (PFPA) Primary Amine Increases volatility and thermal stability; improves peak shape. nih.gov nih.govnih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary Amine Increases volatility and stability; reduces polarity. research-solution.comlibretexts.org research-solution.comlibretexts.org

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Derivatization for Modifying Reactivity and Stability in Synthetic Applications

In synthetic organic chemistry, derivatization is employed to modify the reactivity and stability of functional groups. researchgate.net For this compound, the primary amine is a nucleophilic and basic center that can interfere with reactions intended for other parts of the molecule.

Protecting the amine group is a common strategy to prevent unwanted side reactions. This is typically achieved by converting the amine into a less reactive functional group, such as a carbamate or an amide. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable under many reaction conditions but can be easily removed when desired. This protection allows for chemical modifications elsewhere on the cyclohexane (B81311) ring without interference from the amine.

Derivatization can also enhance the chemical stability of the compound. researchgate.net For example, converting the amine to an amide reduces its susceptibility to oxidation. This strategy is crucial when the synthetic route involves oxidative steps or harsh reaction conditions where the free amine might be unstable. The choice of the derivative can be tailored to the specific requirements of the synthetic pathway, providing a versatile tool for controlling chemical reactivity.

Novel Reagents and Methodologies in Aminocyclohexane Derivatization

The development of new derivatization reagents and methodologies continues to advance the analytical capabilities for studying aminocyclohexanes. spectroscopyonline.com Modern reagents are often designed to provide significant enhancements in mass spectrometric detection, leading to ultra-sensitive quantification. rug.nl

For LC-MS applications, a new generation of reagents has been developed to introduce a pre-charged moiety or a group with very high proton affinity onto the amine. nih.govnih.gov These reagents are often based on N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines under mild conditions. nih.govnih.gov

Table 3: Examples of Novel Derivatization Reagents for Amines

Reagent Application Key Feature Reference
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) LC-MS/MS Provides a permanently charged phosphonium (B103445) group, leading to sub-fmol limits of detection. nih.gov nih.gov
3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) LC-MS/MS Enables rapid derivatization for high-speed analysis of amines and amino acids. nih.gov nih.gov
2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) MALDI-MS Selectively reacts with primary amine groups to efficiently ionize target molecules. mdpi.com mdpi.com

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Catalysis for Fluorinated Amines

The synthesis of specific stereoisomers of chiral molecules is crucial in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. wikipedia.org The development of catalytic asymmetric methods to produce enantiomerically pure fluorinated amines is a significant goal. yale.edu While research directly focusing on 3-Fluorocyclohexanamine is specific, broader innovations in the asymmetric synthesis of fluorinated cyclic amines provide a clear roadmap for future investigations.

Modern approaches to creating chiral fluorinated compounds rely on three main strategies: the use of chiral fluorinating agents, organocatalysis, and transition-metal-catalyzed reactions. researchgate.net Enantioselective catalysis, in particular, is a highly sought-after method as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.orguwindsor.ca

Recent progress has seen the development of various catalytic systems for the asymmetric fluorination of ketones and imines, which are key precursors to fluorinated amines. For instance, chiral primary amine catalysis has been shown to be effective for the α-fluorination of various carbonyl compounds. researchgate.net Similarly, transition-metal complexes, such as those based on palladium, nickel, and ruthenium, have been successfully employed in the asymmetric fluorination of carbonyl derivatives and the hydrogenation of fluorinated imines. acs.org These methods often achieve high yields and excellent enantioselectivities for a range of substrates.

Future research on this compound will likely leverage these innovations. The asymmetric hydrogenation of a fluorinated enamine or the reductive amination of a fluorinated ketone are plausible routes where newly developed chiral catalysts could be applied. The table below summarizes catalyst systems that have shown promise for reactions applicable to the synthesis of chiral fluorinated amines.

Catalyst TypeExample Catalyst/SystemApplicable ReactionKey AdvantagesReference
Transition-Metal CatalystNiCl2–BINAPAsymmetric fluorination of α-aryl acetic acid derivativesApplicable to less acidic substrates acs.org
Transition-Metal CatalystPalladium-Tol-BINAP complexEnantioselective fluorination of β-ketoestersHigh enantioselectivity (up to 91% ee) mdpi.com
OrganocatalystCinchona Alkaloid-Based Primary Amineα-fluorination of α,β-unsaturated aldehydesHigh enantioselectivity (≥90% ee) researchgate.net
OrganocatalystProline-derived secondary aminesAsymmetric α-fluorination of aldehydesMetal-free, environmentally friendly wikipedia.org
Lewis Acid CatalystTi(TADDOLato)Asymmetric fluorination of α-acyl lactamsNovel approach for challenging substrates acs.org

The challenge remains to adapt these systems specifically for 3-fluorocyclohexanone (B12281245) or related precursors to achieve high diastereoselectivity and enantioselectivity for the desired stereoisomers of this compound.

Integration of Artificial Intelligence and Machine Learning in Fluorocyclohexanamine Research

For a molecule like this compound, AI and ML can be applied in several key areas:

Target Identification and Virtual Screening: AI algorithms can analyze vast biological datasets to identify potential protein targets for which fluorinated cyclic amines might be effective ligands. roche.com ML models can then screen virtual libraries of this compound derivatives to predict their binding affinity and prioritize candidates for synthesis. nih.gov

Reaction Optimization: ML models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, improving yields and reducing waste. mdpi.com This "lab in a loop" approach, where AI predictions are tested experimentally and the new data is used to retrain the model, creates a powerful cycle of optimization. roche.com

Property Prediction: The physicochemical properties of different isomers of this compound, such as solubility, lipophilicity, and metabolic stability, can be predicted using AI. This allows researchers to virtually design molecules with improved drug-like characteristics before committing to laboratory synthesis. gu.se

Sustainable and Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly focused on developing sustainable processes that minimize waste, reduce energy consumption, and use environmentally benign reagents. rsc.org The synthesis of fluorinated compounds, which has traditionally relied on harsh reagents, is a prime area for the application of green chemistry principles. tandfonline.com

Future research into the synthesis of this compound will likely prioritize the following green approaches:

Safer Fluorinating Agents: Development and use of safer and more efficient fluorinating agents to replace hazardous ones like elemental fluorine. tandfonline.com Reagents that are solid, stable, and have better atom economy are highly desirable.

Catalytic Methods: The use of catalysts, as discussed in section 7.1, is inherently green as it reduces the amount of reagents needed and can enable reactions at lower temperatures. stfc.ac.uk Metal-free organocatalysis is a particularly attractive green alternative. rsc.org

Aqueous and Biodegradable Solvents: Performing synthetic steps in water or biodegradable solvents like Cyrene™ can significantly reduce the environmental impact associated with volatile organic compounds. rsc.orgnih.gov Recent studies have shown successful C-N bond formation and triazole synthesis in aqueous environments, suggesting a path forward for amine synthesis. rsc.orgrsc.org

Electrochemical Synthesis: Electrochemical fluorination, such as the Simons process, offers a cost-effective alternative to using chemical fluorinating agents, although yields can sometimes be low. tandfonline.com Continued research in this area may lead to more efficient and selective electrochemical methods.

The table below contrasts traditional synthetic approaches with emerging green alternatives relevant to the synthesis of fluorinated amines.

Synthetic AspectTraditional ApproachGreen/Sustainable AlternativeReference
Fluorine SourceElemental Fluorine (F2), SF4 (hazardous gases)Solid, stable electrophilic reagents (e.g., Selectfluor); Nucleophilic sources (TBAF) rsc.orgtandfonline.com
SolventChlorinated hydrocarbons (e.g., DCM), anhydrous organic solventsWater, biodegradable solvents (e.g., Cyrene™) rsc.orgnih.gov
MethodologyStoichiometric reagents, high temperaturesCatalysis (transition metal, organocatalysis, biocatalysis), electrochemical synthesis tandfonline.comstfc.ac.uk
Bond FormationUse of strong, moisture-sensitive bases (e.g., NaH, BuLi)Catalytic C-H amination, tandem reactions in aqueous media rsc.orgrsc.org

By embracing these green chemistry principles, the future synthesis of this compound can become more efficient, safer, and environmentally responsible.

Exploration of Novel Reactivity and Transformations of this compound

Beyond its synthesis, the chemical reactivity of this compound itself is an area ripe for exploration. Understanding its transformations is key to developing it as a versatile building block for more complex molecules. The presence of both an amine group and a carbon-fluorine bond on a cyclohexane (B81311) scaffold allows for a range of potential chemical modifications.

Future research could explore:

N-Functionalization: The primary amine group is a handle for a wide array of reactions, including acylation, alkylation, arylation, and sulfonylation, to create a library of derivatives. These reactions can introduce new functionalities and modulate the compound's biological or material properties.

Reactions of the C-F Bond: While the C-F bond is the strongest single bond in organic chemistry, its activation under specific conditions is an active area of research. tandfonline.com Exploring conditions for the selective substitution or elimination of the fluorine atom could lead to novel synthetic pathways.

Cycloaddition and Ring-Opening Reactions: The cyclohexane ring could potentially participate in cycloaddition reactions or be a substrate for ring-opening or rearrangement reactions under specific catalytic conditions, leading to novel molecular scaffolds.

Oxidation and Reduction Reactions: The amine can be oxidized, and the cyclohexane ring can undergo various oxidation or reduction reactions, potentially leading to compounds with different saturation levels or functional groups. evitachem.com For example, oxidation could yield a corresponding ketone or imine, while reduction of derivatives could create new stereocenters.

Investigating these and other transformations will expand the synthetic utility of this compound, establishing it as a valuable intermediate in the synthesis of new chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluorocyclohexanamine, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 3-fluorocyclohexanone. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for trace impurity profiling. Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical include retention times and spectral data for cross-verification .
  • Key Considerations : Ensure anhydrous conditions during synthesis to avoid side reactions. Use deuterated solvents (e.g., CDCl₃) for nuclear magnetic resonance (NMR) analysis to confirm structural integrity via characteristic fluorinated carbon peaks at ~110 ppm in ¹³C NMR .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate ≥5 years of shelf life when protected from moisture and thermal fluctuations. Periodic thawing cycles should be minimized to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR for fluorine-proton coupling patterns (e.g., J = 15–20 Hz for vicinal F-H interactions) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) and flame ionization detection (FID) for quantitation .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

  • Methodological Answer : Discrepancies in receptor binding (e.g., NMDA antagonism vs. σ-1 affinity) may arise from stereochemical variations or assay conditions. Conduct comparative studies using:

  • Enantiomer-Specific Synthesis : Chiral column chromatography to isolate R/S isomers.
  • Standardized Assays : Radioligand binding assays (e.g., [³H]MK-801 for NMDA) under controlled pH and temperature .
    • Data Analysis : Apply multivariate statistical models to isolate variables (e.g., solvent polarity, ionic strength) contributing to divergent results .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% bovine serum albumin (BSA) to mimic physiological conditions.
  • Degradation Monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track hydrolysis byproducts (e.g., cyclohexanol derivatives) over 24-hour periods .
  • Temperature Control : Maintain solutions at 4°C during experiments; avoid freeze-thaw cycles .

Q. How do computational models enhance the design of this compound derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • In Silico Tools : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict logP and polar surface area (PSA). Optimal PSA for BBB penetration is <90 Ų.
  • Validation : Compare predicted vs. experimental permeability using parallel artificial membrane permeability assays (PAMPA-BBB) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in studies involving this compound’s metabolic profiling?

  • Methodological Answer :

  • Sample Preparation : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with ice-cold acetonitrile at timed intervals.
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and data-dependent MS² fragmentation .
  • Reporting Standards : Adhere to METLIN database annotations and deposit raw data in public repositories (e.g., MetaboLights) .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.